ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate
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Overview
Description
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound with a molecular formula of C19H14N2O7 and a molecular weight of 382.328. This compound is known for its diverse biological activities and is often used in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with various substituted amines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, potassium hydroxide for substitution, and various oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with hydrazine hydrate can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
2H/4H-chromenes: These compounds share the chromene scaffold and exhibit similar biological activities.
Indole derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.
The uniqueness of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c1-2-27-18(23)11-3-5-13(6-4-11)20-17(22)15-10-12-9-14(21(25)26)7-8-16(12)28-19(15)24/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYGQZJSLTJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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